molecular formula C10H13N5Na3O12P3 B11927706 2'-Deoxyadenosine-5'-triphosphate (trisodium)

2'-Deoxyadenosine-5'-triphosphate (trisodium)

Cat. No.: B11927706
M. Wt: 557.13 g/mol
InChI Key: VEESQMCFNINIMU-PWDLANNDSA-K
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Description

2’-Deoxyadenosine-5’-triphosphate (trisodium) is a nucleotide used in cells for DNA synthesis or replication. It serves as a substrate for DNA polymerase, an enzyme that synthesizes DNA molecules from deoxyribonucleotides . This compound is crucial in various biological processes, including DNA replication and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-5’-triphosphate (trisodium) typically involves the phosphorylation of 2’-deoxyadenosine. The process includes multiple steps:

Industrial Production Methods: Industrial production of 2’-Deoxyadenosine-5’-triphosphate (trisodium) involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .

Types of Reactions:

    Oxidation: 2’-Deoxyadenosine-5’-triphosphate (trisodium) can undergo oxidation reactions, although these are less common in biological systems.

    Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides can be used for oxidation reactions.

    Nucleophiles: Common nucleophiles include hydroxide ions (OH-) and amines.

Major Products:

Scientific Research Applications

2’-Deoxyadenosine-5’-triphosphate (trisodium) has a wide range of applications in scientific research:

Mechanism of Action

2’-Deoxyadenosine-5’-triphosphate (trisodium) functions as a substrate for DNA polymerase. During DNA synthesis, the enzyme incorporates this nucleotide into the growing DNA strand by forming phosphodiester bonds. The triphosphate group provides the necessary energy for the polymerization reaction. The molecular targets include the active site of DNA polymerase, where the nucleotide binds and undergoes incorporation into the DNA strand .

Comparison with Similar Compounds

  • 2’-Deoxycytidine-5’-triphosphate (trisodium)
  • 2’-Deoxyguanosine-5’-triphosphate (trisodium)
  • 2’-Deoxythymidine-5’-triphosphate (trisodium)

Uniqueness: 2’-Deoxyadenosine-5’-triphosphate (trisodium) is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it pairs with thymine during DNA replication, ensuring the accurate transmission of genetic information .

Properties

Molecular Formula

C10H13N5Na3O12P3

Molecular Weight

557.13 g/mol

IUPAC Name

trisodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1

InChI Key

VEESQMCFNINIMU-PWDLANNDSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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